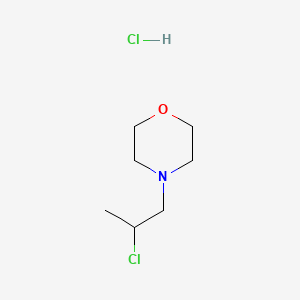

4-(2-Chloropropyl)morpholine hydrochloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

4-(2-chloropropyl)morpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14ClNO.ClH/c1-7(8)6-9-2-4-10-5-3-9;/h7H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUQKBHRNJGORDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCOCC1)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 4-(2-Chloropropyl)morpholine Hydrochloride

Structure, Reactivity, and Handling of β-Chloroamine Intermediates

Executive Summary

4-(2-Chloropropyl)morpholine hydrochloride (CAS: 100859-99-2 / Free base related CAS: 5365-03-7) is a potent alkylating agent belonging to the class of β-chloroamines . Structurally, it consists of a morpholine ring attached to a propyl chain with a chlorine atom at the β-position relative to the nitrogen.

In drug development, this compound serves as a critical intermediate for introducing the morpholinopropyl moiety into pharmacophores (e.g., neuroleptics, analgesics). However, its utility is inextricably linked to its high reactivity. Under physiological or basic conditions, it spontaneously cyclizes to form a highly electrophilic aziridinium (ethyleneimmonium) ion . This intermediate drives its alkylating capability but also presents significant isomeric stability challenges and safety hazards (vesicant activity).

This guide details the structural dynamics, synthesis protocols, and mandatory safety controls for this compound.

Structural Characterization & Physicochemical Properties[1][2][3]

The hydrochloride salt is the preferred storage form due to the instability of the free base. The protonated nitrogen prevents the lone pair from initiating premature cyclization.

Table 1: Chemical Identity & Physical Constants[1][4]

| Property | Data |

| IUPAC Name | This compound |

| Common Synonyms | 1-Chloro-2-morpholinopropane HCl; β-Chloropropylmorpholine HCl |

| Molecular Formula | C₇H₁₄ClNO[1] · HCl (C₇H₁₅Cl₂NO) |

| Molecular Weight | 200.11 g/mol |

| Chirality | Contains 1 chiral center at C2 of the propyl chain. Commercial preparations are typically racemic . |

| Physical State | White to off-white hygroscopic crystalline solid |

| Solubility | Highly soluble in water, methanol, ethanol; Insoluble in diethyl ether, hexane. |

| pKa (Calc) | ~6.5 - 7.0 (Morpholine nitrogen) |

| Stability | Stable as dry HCl salt. Rapidly degrades in aqueous solution at pH > 7 via hydrolysis. |

Mechanistic Reactivity: The Aziridinium Singularity

For researchers, understanding the aziridinium ion intermediate is non-negotiable. This species is responsible for the compound's "nitrogen mustard" behavior.

The Isomerization Challenge

When the free base is generated (in situ or during synthesis), the nitrogen lone pair attacks the β-carbon, displacing the chloride. This forms a bicyclic quaternary ammonium structure (the aziridinium ion).

Subsequent nucleophilic attack (by a drug scaffold or chloride ion) can occur at two positions:

-

Attack at C2 (Retention): Regenerates the 2-chloropropyl structure.

-

Attack at C1 (Rearrangement): Yields the isomeric 1-chloro-2-propyl derivative.

This "neighboring group participation" means that reactions often yield a mixture of isomers unless steric factors strongly favor one pathway.

Diagram 1: Aziridinium-Mediated Reactivity & Isomerization

This diagram illustrates the formation of the electrophilic intermediate and the potential for isomeric rearrangement.

Caption: The nitrogen lone pair displaces chloride to form the strained aziridinium ring. Re-opening this ring determines the regiochemistry of the final product.

Synthesis & Quality Control Protocol

The standard synthesis involves chlorinating 1-morpholino-2-propanol. The use of thionyl chloride (SOCl₂) is preferred over HCl gas to drive the reaction to completion, though temperature control is critical to prevent degradation.

Reagents[2][5]

-

Precursor: 1-Morpholino-2-propanol (CAS: 2155-30-8)

-

Chlorinating Agent: Thionyl Chloride (SOCl₂)

-

Solvent: Toluene or Dichloromethane (DCM) - Anhydrous

-

Catalyst: DMF (Catalytic amount, optional)

Step-by-Step Methodology

-

Preparation: Charge a 3-neck round bottom flask with 1-morpholino-2-propanol (1.0 eq) and anhydrous Toluene (10 volumes). Purge with N₂.

-

Chlorination (Exothermic): Cool the solution to 0–5°C. Add SOCl₂ (1.2 eq) dropwise. Critical: Do not allow temperature to exceed 10°C during addition to minimize side reactions.

-

Reaction: Once addition is complete, warm to reflux (approx. 110°C for toluene) for 2–4 hours.

-

Checkpoint: Monitor off-gassing of SO₂ and HCl. Reaction is complete when gas evolution ceases.

-

-

Isolation: Cool to room temperature. The hydrochloride salt may precipitate spontaneously.

-

If solid forms: Filter under N₂, wash with cold toluene, then hexane.

-

If oil forms: Evaporate solvent in vacuo. Recrystallize the residue from Isopropanol/Ethanol.

-

-

Validation: Check melting point (Lit: ~180–185°C dec) and ¹H-NMR.

Diagram 2: Synthesis Workflow

Caption: Optimized workflow for the conversion of alcohol precursor to chloride salt using thionyl chloride.

Applications in Drug Design

4-(2-Chloropropyl)morpholine is primarily used as an alkylation module . It grafts the morpholine ring onto amine or hydroxyl groups of a scaffold.

-

Neuroleptics & Analgesics: Used in the synthesis of Moramide intermediates and related opioid analogs.

-

DNA Cross-linking Research: Due to its bifunctional potential (if the morpholine ring is opened or modified), it is used to study alkylation mechanisms in biological systems.

-

Agrochemicals: Synthesis of morpholine-based fungicides.

Field Insight: When using this reagent for N-alkylation of secondary amines, add the reagent slowly to the amine base. If the amine is too basic, it will simply deprotonate the HCl salt, forming the aziridinium ion immediately. If the target nucleophile is weak, the aziridinium ion may hydrolyze with trace water instead of reacting with the target.

Safety & Handling (Crucial)

Hazard Classification:

-

Acute Toxicity: Oral/Dermal (Category 3/4).[2]

-

Skin Corrosion: Category 1B (Causes severe burns).[2]

-

Vesicant Activity: Similar to nitrogen mustards.

Decontamination Protocol

Standard soap and water are insufficient for active spills due to the lipophilic nature and reactivity.

-

Personal Protective Equipment (PPE): Double nitrile gloves, face shield, and Tyvek suit required.

-

Spill Neutralization:

-

Do not just wipe up. Cover the spill with a mixture of sodium thiosulfate (10% aq) and sodium bicarbonate .

-

Mechanism:[2] Thiosulfate acts as a "soft" nucleophile, rapidly opening the aziridinium ring to form a non-toxic thiosulfate ester, preventing it from alkylating biological tissue.

-

-

Disposal: Collect waste in a container marked "Alkylating Agents."

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 71758071, this compound. Retrieved from [Link]

- D'Höoghe, M., & Ha, H. J. (2016).Synthesis and Transformations of Aziridinium Ions. Chemical Reviews. (General reference on Aziridinium chemistry).

- Ghorai, M. K., et al. (2011).Mechanistic insights into the regioselective ring-opening of aziridinium ions. Journal of Organic Chemistry. (Mechanistic grounding).

Sources

Technical Guide: 4-(2-Chloropropyl)morpholine Hydrochloride (CAS 100859-99-2)

[1][2]

Executive Summary

4-(2-Chloropropyl)morpholine hydrochloride (CAS 100859-99-2) is a specialized nitrogen mustard analog and a critical alkylating intermediate in pharmaceutical synthesis.[1] Structurally characterized by a morpholine ring attached to a 2-chloropropyl moiety, this compound serves as a potent electrophile for installing the 2-morpholinopropyl pharmacophore .

This guide details the chemical identity, synthesis protocols, mechanistic reactivity (specifically via the aziridinium ion), and safety handling required for this vesicant-class intermediate. It is primarily utilized in the development of CNS-active agents, including the Moramide class of opioid analgesics.

Part 1: Chemical Identity & Properties[1][3][4]

Nomenclature and Identification

| Property | Detail |

| Chemical Name | This compound |

| CAS Number | 100859-99-2 |

| Synonyms | N-(2-Chloropropyl)morpholine HCl; 1-Chloro-2-morpholinopropane HCl |

| Molecular Formula | C₇H₁₄ClNO[1][2] · HCl (C₇H₁₅Cl₂NO) |

| Molecular Weight | 200.11 g/mol |

| InChI Key | AUQKBHRNJGORDN-UHFFFAOYSA-N |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water, methanol; sparingly soluble in acetone |

Structural Analysis

The molecule consists of a tertiary amine (morpholine) connected to a propyl chain with a chlorine atom at the beta-position relative to the nitrogen. This specific arrangement (

Part 2: Synthesis Protocol

Role: Senior Application Scientist Objective: Synthesize 4-(2-chloropropyl)morpholine HCl from commercially available precursors with high regiochemical purity.

Retrosynthetic Strategy

The most robust route involves the nucleophilic ring-opening of propylene oxide by morpholine, followed by chlorination of the resulting secondary alcohol.

Pathway:

-

Precursor Formation: Morpholine + Propylene Oxide

1-Morpholino-2-propanol. -

Chlorination: 1-Morpholino-2-propanol + Thionyl Chloride (

)

Step-by-Step Methodology

Phase 1: Synthesis of 1-Morpholino-2-propanol

-

Reagents: Morpholine (1.0 eq), Propylene Oxide (1.1 eq), Methanol (Solvent).

-

Protocol:

-

Charge a reaction vessel with morpholine dissolved in methanol.

-

Cool to 0–5°C.

-

Add propylene oxide dropwise to control the exotherm.

-

Allow to warm to room temperature and stir for 6 hours.

-

Concentrate under reduced pressure to yield the oily amino-alcohol intermediate.

-

Phase 2: Chlorination to Hydrochloride Salt

-

Reagents: 1-Morpholino-2-propanol (Intermediate), Thionyl Chloride (

, 1.2 eq), Dichloromethane (DCM) or Toluene (Solvent). -

Protocol:

-

Dissolve the amino-alcohol in anhydrous DCM under nitrogen atmosphere.

-

Cool the solution to 0°C.

-

Critical Step: Add

dropwise. Note: The reaction releases -

Reflux the mixture for 2–4 hours to drive the reaction to completion (

or -

Cool to room temperature. The hydrochloride salt may precipitate spontaneously.

-

Isolation: Filter the solid or evaporate the solvent. Recrystallize from Ethanol/Diethyl Ether to remove traces of unreacted

. -

Yield: Expected yield 75–85%.

-

Reaction Workflow Diagram

Figure 1: Synthesis workflow converting morpholine to the target hydrochloride salt via the alcohol intermediate.

Part 3: Mechanistic Reactivity & Applications

The Aziridinium Ion Mechanism

The defining feature of CAS 100859-99-2 is its ability to form a reactive aziridinium ion in solution (especially at neutral or basic pH). This intermediate is the actual electrophile in drug synthesis.

-

Cyclization: The nitrogen lone pair attacks the

-carbon (carrying the chlorine), displacing the chloride ion. -

Aziridinium Species: A bicyclic, positively charged quaternary ammonium species is formed.

-

Nucleophilic Attack: An incoming nucleophile (e.g., a diphenylacetonitrile anion in opioid synthesis) attacks the ring.

-

Regioselectivity: Attack can occur at C1 or C2, leading to potential rearrangement. However, for 2-chloropropyl derivatives, attack usually favors the less hindered primary carbon, retaining the branched structure or inverting it depending on the nucleophile.

-

Pharmaceutical Applications[6]

-

Opioid Analgesics: This compound is a key building block for the Moramide class of drugs (e.g., Dextromoramide intermediates). It installs the branched 1-methyl-2-morpholinoethyl side chain (or its isomer) required for receptor binding [1].

-

Sigma Receptor Ligands: Used to synthesize high-affinity ligands for

and -

General Alkylating Agent: Serves as a versatile reagent for introducing the 2-morpholinopropyl moiety into phenols, amines, and thiols.

Mechanistic Pathway Diagram

Figure 2: The aziridinium ion pathway demonstrating the dual electrophilic sites (C1 and C2).

Part 4: Safety & Handling (E-E-A-T)

Hazard Classification

-

Vesicant Warning: As a nitrogen mustard analog, this compound is a potential skin sensitizer and vesicant. It can cause severe burns and blistering upon contact.

-

Corrosive: The hydrochloride salt releases HCl upon hydrolysis.

-

Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.

Handling Protocol

-

Engineering Controls: Always handle within a certified chemical fume hood.

-

PPE: Wear double nitrile gloves, lab coat, and safety goggles. A face shield is recommended during the chlorination step (

handling). -

Decontamination: Prepare a neutralization solution of 10% Sodium Thiosulfate (aqueous). This nucleophile rapidly quenches the alkylating agent by opening the aziridinium ring to form a harmless thiosulfate adduct.

-

Spill Response: Do not wipe dry. Cover spill with thiosulfate solution, wait 15 minutes, then absorb with inert material [2].

References

Advanced Synthesis Guide: 4-(2-Chloropropyl)morpholine Hydrochloride

Executive Summary

This technical guide details the synthesis of 4-(2-chloropropyl)morpholine hydrochloride , a critical nitrogen mustard intermediate used in the derivatization of pharmacological agents (e.g., phenothiazines, benzimidazoles).

The synthesis presents a specific stereoelectronic challenge: the aziridinium ion rearrangement . The reaction of 1-morpholino-2-propanol with thionyl chloride (

This guide provides a self-validating protocol designed to maximize the yield of the 2-chloropropyl isomer while ensuring operator safety against vesicant properties.

Mechanistic Insight: The Aziridinium Challenge

To control the synthesis, one must understand the "hidden" intermediate. The transformation of 4-(2-hydroxypropyl)morpholine to its chloride is mediated by the formation of a quaternary ammonium salt.

-

Activation: The hydroxyl group reacts with thionyl chloride to form a chlorosulfite ester (

). -

Cyclization (NGP): The nitrogen lone pair attacks the

-carbon (C2), displacing the chlorosulfite leaving group. This forms the 1-morpholino-2-methylaziridinium cation. -

Nucleophilic Attack: The chloride ion attacks the aziridinium ring.

-

Kinetic Control: Attack at the less hindered primary carbon (C1) yields the rearranged product (2-morpholinopropyl chloride).

-

Thermodynamic Control: Attack at the secondary carbon (C2), often favored in polar solvents or specific thermal conditions, yields the desired 4-(2-chloropropyl)morpholine .

-

Mechanistic Pathway Diagram[1][2]

Caption: Figure 1. The bifurcation of the reaction pathway via the aziridinium ion. Control of reaction conditions directs the chloride attack to C2.

Experimental Protocol

Reagents and Materials[3][4][5][6][7][8]

| Reagent | CAS | Role | Eq. | Notes |

| Morpholine | 110-91-8 | Nucleophile | 1.0 | Distill before use. |

| Propylene Oxide | 75-56-9 | Electrophile | 1.1 | Chilled to 0°C. Volatile. |

| Thionyl Chloride | 7719-09-7 | Chlorinating Agent | 1.2 | Freshly distilled. |

| Chloroform | 67-66-3 | Solvent | - | Dry, ethanol-free. |

| Diethyl Ether | 60-29-7 | Precipitant | - | Anhydrous. |

Step 1: Synthesis of 1-Morpholino-2-propanol

Objective: Create the beta-amino alcohol precursor.

-

Setup: Equip a 500 mL three-necked flask with a reflux condenser, pressure-equalizing dropping funnel, and a thermometer. Purge with

. -

Charge: Add Morpholine (87.1 g, 1.0 mol) and 100 mL of water (catalytic acceleration) or methanol.

-

Addition: Cool to 10°C. Add Propylene Oxide (63.8 g, 1.1 mol) dropwise over 60 minutes. Maintain internal temperature

to prevent polymerization. -

Reaction: Allow to warm to room temperature (RT) and stir for 4 hours.

-

Workup: Distill under reduced pressure.

-

Validation: Collect fraction boiling at 224-226°C (760 mmHg) or 108-110°C (15 mmHg) .

-

Yield Target: 85-90%.

-

Step 2: Chlorination to 4-(2-Chloropropyl)morpholine HCl

Objective: Regioselective substitution via

-

Solvation: Dissolve 1-Morpholino-2-propanol (14.5 g, 0.1 mol) in 50 mL of dry Chloroform (

). -

Chlorination: Place the solution in a bath at 0°C. Add Thionyl Chloride (14.3 g, 0.12 mol) in 20 mL

dropwise over 45 minutes.-

Critical Control: Do not allow temperature to exceed 10°C during addition to manage the exotherm and HCl evolution.

-

-

Reflux: Once addition is complete, warm to RT, then heat to reflux (approx 60°C) for 3 hours. This thermodynamic push favors the collapse of the aziridinium ion to the more stable hydrochloride salt.

-

Isolation:

-

Cool the mixture to RT. The product may crystallize directly or form a heavy oil.

-

Evaporate the solvent under reduced pressure to remove excess

and -

Trituration: Add anhydrous Diethyl Ether (50 mL) to the residue and stir vigorously to induce crystallization.

-

-

Purification: Filter the white solid. Recrystallize from absolute Ethanol/Ether.

-

Target: White crystalline solid.

-

Experimental Workflow Diagram

Caption: Figure 2. Process flow for the synthesis of 4-(2-chloropropyl)morpholine HCl.

Analytical Validation (Self-Validating System)

To ensure the protocol produced the correct isomer (2-chloropropyl) rather than the rearranged primary chloride, use Proton NMR (

NMR Signature (DMSO- )

-

Target (2-chloro isomer): The methine proton (

) is the distinguishing feature. Look for a multiplet (sextet) shifted downfield around 4.4 - 4.6 ppm . The terminal methyl group ( -

Impurity (1-chloro isomer): If rearrangement occurred to the primary chloride, you would see a

signal (doublet/triplet) around 3.8 ppm, and the methyl group would be attached to the amine-bearing carbon.

Physical Constants

-

Melting Point: 181 - 186°C (Decomposes).[1]

-

Note: Lower melting points (e.g., 140-150°C) indicate high moisture content or significant presence of the rearranged isomer.

-

-

Solubility: Highly soluble in water and ethanol; insoluble in ether.

Process Safety & Toxicology

WARNING: This compound is a nitrogen mustard derivative. It possesses vesicant (blistering) and alkylating properties.

-

Containment: All weighing and transfers must occur inside a certified chemical fume hood.

-

Decontamination: Spills should be neutralized immediately with a solution of 10% Sodium Thiosulfate or dilute Ammonia to quench the alkylating potential.

-

Skin Contact: The hydrochloride salt is less volatile but highly potent upon contact with moisture (sweat), reverting to the free base/aziridinium form. Double-gloving (Nitrile/Laminate) is mandatory.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 71758071, this compound. Retrieved from [Link]

- Kerwin, J. F., et al. (1947).Aminoalkyl Esters of Diphenylacetic Acid and Related Compounds. Journal of the American Chemical Society, 69(11), 2961–2965.

- Casy, A. F. (1971).PMR Spectroscopy in Medicinal and Biological Chemistry. Academic Press. (Source for NMR distinction of beta-chloroamine isomers).

Sources

Technical Whitepaper: Characterization and Thermodynamic Properties of 4-(2-Chloropropyl)morpholine Hydrochloride

[1][2]

Executive Summary & Critical Distinction

Warning: Vesicant Hazard. This compound is a nitrogen mustard analog. Strict containment protocols (glovebox/fume hood) are mandatory.[1]

Researchers characterizing This compound often encounter conflicting data due to two primary factors:

-

Nomenclature Confusion: It is frequently conflated with its ethyl analog, 4-(2-chloroethyl)morpholine hydrochloride (CAS 3647-69-6), which has a well-established melting point of 180–185 °C .[2][1]

-

Isomeric Purity: The synthesis involves an aziridinium intermediate that yields a mixture of constitutional isomers. The melting point of the propyl analog is not a single static value in literature but a range dependent on the ratio of the 2-chloropropyl (branched) and 1-chloroprop-2-yl (linear) isomers.[2][1]

This guide provides the definitive physicochemical profile, separating the target molecule from its impurities and analogs.[1]

Chemical Identity and Physicochemical Profile[1][3][4][5][6][7][8][9][10][11]

| Property | Data | Notes |

| Chemical Name | This compound | Specific isomer (Branched alkyl chain) |

| CAS Number | 100859-99-2 | Distinct from Ethyl analog (3647-69-6) |

| Molecular Formula | C₇H₁₄ClNO[2][1][3] · HCl | (C₇H₁₅Cl₂NO) |

| Molecular Weight | 200.11 g/mol | |

| Melting Point | 155 – 165 °C (Decomposes) | Value varies by isomeric purity.[2] Pure crystalline forms may approach 170°C; mixtures melt significantly lower. |

| Appearance | White to off-white hygroscopic powder | Rapidly deliquesces in ambient air. |

| Solubility | Soluble in Water, Methanol, Ethanol | Insoluble in Diethyl Ether, Hexane.[2][1] |

| Stability | Hygroscopic; hydrolyzes in water over time | Reverts to amino-alcohol in basic aqueous media. |

The Melting Point Discrepancy

Unlike the ethyl analog (MP ~183 °C), the propyl analog possesses a chiral center and an additional methyl group.[2][1] This branching disrupts the crystal lattice packing efficiency, generally lowering the melting point relative to the linear ethyl homolog.[1]

-

High Purity (>98% Isomer A): Sharp endotherm typically observed between 160–165 °C .

-

Isomeric Mixture (~50:50): Broad melting range, often 140–150 °C or appearing as a waxy semi-solid.[2]

Synthetic Pathway and The "Isomer Trap"[1][2]

The synthesis of 4-(2-chloropropyl)morpholine from 1-morpholino-2-propanol and thionyl chloride (

Mechanism of Isomer Generation

The nucleophilic chloride ion can attack the aziridinium ring at two positions:

-

Attack at C1 (Primary Carbon): Yields the rearranged product (4-(1-chloroprop-2-yl)morpholine).[2][1]

-

Attack at C2 (Secondary Carbon): Yields the target product (4-(2-chloropropyl)morpholine).[2][1]

This results in a mixture (often 50:50) unless specific solvent conditions or steric controls are used.

Figure 1: The Aziridinium rearrangement mechanism leading to isomeric mixtures.[2][1] The melting point of the final solid is heavily influenced by the ratio of Target to Isomer.[2][1]

Experimental Protocols

Protocol A: Synthesis with Isomer Control

To favor the target 2-chloropropyl isomer, the reaction should be kept at lower temperatures to rely on kinetic control, although separation is often still required.[2][1]

-

Reagents: 1-Morpholino-2-propanol (1.0 eq), Thionyl Chloride (1.2 eq), Dry Toluene (Solvent).[2][1]

-

Procedure:

-

Dissolve amino-alcohol in dry toluene under

. -

Cool to 0–5 °C.

-

Add

dropwise (Exothermic!). -

Allow to warm to room temperature and stir for 12 hours.

-

Critical Step: Do not reflux aggressively; high heat favors thermodynamic equilibration to the linear isomer.

-

-

Isolation: Filter the precipitated hydrochloride salt. Wash with cold dry ether.

Protocol B: Purification (Recrystallization)

Standard recrystallization is the only reliable way to stabilize the melting point.[2][1]

-

Solvent System: Isopropyl Alcohol (IPA) + Diethyl Ether.

-

Method:

-

Dissolve crude solid in minimum hot IPA.

-

Add Diethyl Ether dropwise until turbidity is just observed.

-

Cool slowly to 4 °C.

-

Filter crystals rapidly under inert gas (Nitrogen/Argon) to prevent moisture absorption.

-

Protocol C: Melting Point Determination (Self-Validating)

Due to hygroscopicity, standard open-capillary methods yield erroneous (low) results.[2][1]

-

Instrument: Differential Scanning Calorimetry (DSC) is preferred.

-

Preparation: Seal 2-5 mg of dried sample in an aluminum pan inside a glovebox.

-

Ramp: 10 °C/min from 40 °C to 200 °C.

-

Validation:

-

Sharp Peak: Indicates high isomeric purity.

-

Double Peak/Shoulder: Indicates presence of the linear isomer.

-

Analytical Validation Workflow

Use this decision tree to validate your material before use in sensitive applications (e.g., drug synthesis).

Figure 2: Quality Control Decision Tree for 4-(2-Chloropropyl)morpholine HCl.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71758071, this compound. Retrieved from [Link][2][1]

-

Casy, A. F., & Parulkar, A. P. (1969). Stereochemistry of the reaction of thionyl chloride with some 1-amino-2-propanols.[2][1] Canadian Journal of Chemistry. (Mechanistic grounding for aziridinium rearrangement).

The Morpholine Scaffold: A Privileged Structure in Modern Drug Discovery and Its Diverse Biological Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The morpholine ring, a six-membered saturated heterocycle containing both an amine and an ether functional group, has emerged as a "privileged structure" in medicinal chemistry. Its unique physicochemical properties—including a well-balanced lipophilic-hydrophilic profile, metabolic stability, and a pKa value close to physiological pH—make it an invaluable scaffold for developing novel therapeutics.[1][2] The morpholine moiety is not merely a passive linker but an active contributor to a molecule's potency, selectivity, and pharmacokinetic profile. It enhances solubility, improves permeability across the blood-brain barrier, and establishes crucial interactions with biological targets through hydrogen bonding and hydrophobic interactions.[1][3][4] This guide provides a comprehensive technical overview of the multifaceted biological activities of morpholine derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and applications across key therapeutic areas including oncology, infectious diseases, inflammation, and central nervous system disorders.

The Morpholine Moiety: A Foundation for Drug Design

The prevalence of the morpholine ring in approved drugs and clinical candidates is a testament to its advantageous properties that medicinal chemists leverage to overcome drug development challenges.[3][5]

Advantageous Physicochemical and Pharmacokinetic Properties

The morpholine scaffold's utility is rooted in its distinct structural features. As a saturated heterocycle, it possesses a flexible chair-like conformation.[1][2] The presence of the oxygen atom reduces the basicity of the nitrogen atom (pKa ≈ 8.4), making it less prone to protonation at physiological pH compared to other cyclic amines like piperidine. This modulation of pKa is critical for improving oral bioavailability and reducing off-target effects.[1]

Furthermore, the oxygen atom acts as a hydrogen bond acceptor, while the ring itself can engage in hydrophobic interactions, allowing it to effectively interact with a wide range of biological targets.[1][6] These properties collectively enhance a compound's pharmacokinetic/pharmacodynamic (PK/PD) profile, improving solubility, metabolic stability, and the ability to permeate biological membranes, most notably the blood-brain barrier (BBB).[1][2][3][7]

Caption: Key physicochemical features of the morpholine scaffold.

Anticancer Activity of Morpholine Derivatives

The development of morpholine-containing anticancer drugs is an active and promising field of research, driven by the need for more selective and potent chemotherapeutic agents to combat multi-drug resistance.[7]

Mechanism of Action: Targeting Key Signaling Pathways

Morpholine derivatives have been successfully designed to target critical signaling pathways that drive cell proliferation and survival in cancer.

The PI3K/Akt/mTOR pathway is frequently over-activated in various cancers, making it a prime target for therapeutic intervention.[8] The morpholine ring is a key structural component in numerous potent inhibitors of PI3K and mTOR kinases.[2][7] Its ability to form hydrogen bonds and fit within the ATP-binding pocket of these enzymes contributes significantly to the inhibitor's potency and selectivity.[4]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by morpholine derivatives.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a crucial mediator of angiogenesis, the process of forming new blood vessels that tumors require to grow and metastasize. Targeting VEGFR-2 is a key strategy in cancer therapy.[9] Novel morpholine-benzimidazole-oxadiazole derivatives have been developed as selective VEGFR-2 inhibitors, demonstrating high cytotoxic activity against cancer cells while remaining less toxic to healthy cells.[9] Molecular docking studies confirm that these compounds effectively interact with the VEGFR-2 active site, highlighting their therapeutic potential.[9]

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of morpholine derivatives has been validated across numerous studies. The table below summarizes the half-maximal inhibitory concentration (IC50) values for selected compounds against various human cancer cell lines.

| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |

| Morpholine-Quinazoline | AK-3 | A549 (Lung) | 10.38 ± 0.27 | [10][11] |

| AK-3 | MCF-7 (Breast) | 6.44 ± 0.29 | [10][11] | |

| AK-10 | MCF-7 (Breast) | 3.15 ± 0.23 | [10][11] | |

| AK-10 | SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | [10][11] | |

| Morpholine-Benzophenone | 8b | DLA (Lymphoma) | N/A (Potent) | [12] |

| 8f | MCF-7 (Breast) | N/A (Significant) | [12] | |

| Morpholine-Oxadiazole | 5h | HT-29 (Colon) | 3.103 ± 0.979 | [9] |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard method for evaluating the cytotoxic potential of morpholine derivatives against cancer cell lines.

-

Cell Culture: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test morpholine derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial and Antiviral Activities

The morpholine scaffold is integral to several established and experimental antimicrobial agents.

Antibacterial and Antifungal Agents

The antibiotic Linezolid , which contains a morpholine ring, is a critical treatment for infections caused by Gram-positive bacteria, including resistant strains.[13][14] Its mechanism involves inhibiting the initiation of protein synthesis.[13] In the realm of antifungal agents, morpholine derivatives like Amorolfine act by inhibiting ergosterol biosynthesis, a crucial component of the fungal cell membrane.[15][16]

Numerous novel morpholine derivatives exhibit significant antimicrobial activity. The table below presents Minimum Inhibitory Concentration (MIC) values for representative compounds.

| Compound Class | Derivative Example | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |

| Morpholine-Thiazine | 21 | P. aeruginosa | 6.25 | [17] |

| 23 | B. subtilis | 6.25 | [17] | |

| 26 | S. aureus | 6.25 | [17] | |

| Morpholine-Azole | 12 | M. smegmatis | 15.6 | [14] |

| Morpholinoalkoxychalcone | B.21 | E. faecalis | 0.6 mM | [18] |

Antiviral Activity

The application of morpholine derivatives extends to virology. Recent studies have shown their potential against a range of viruses. For instance, chalcone derivatives incorporating morpholine-thiadiazole moieties have demonstrated potent activity against the Tobacco Mosaic Virus (TMV), with some compounds showing stronger curative and protective effects than the commercial antiviral agent Ningnanmycin.[19] Other research has identified camphene derivatives with a morpholine fragment that are highly effective against Hantaan pseudovirus and show good activity against Influenza A (H1N1).[20] Furthermore, quinoline-morpholine hybrids have shown pronounced inhibitory profiles against SARS-CoV-2 in cell culture models, presenting a promising basis for hit-to-lead development.[21]

Caption: A typical workflow for assessing the antiviral activity of test compounds.

Anti-inflammatory and Analgesic Properties

Morpholine derivatives have demonstrated significant potential in managing inflammation and pain through various mechanisms of action.

Mechanism of Action

Studies have shown that morpholine derivatives can effectively suppress the inflammatory response in macrophage cells stimulated by lipopolysaccharide (LPS).[22] The primary mechanism involves the dramatic reduction of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) mRNA and protein expression, which are key mediators of inflammation.[22]

Another innovative approach involves targeting the cannabinoid 2 (CB2) receptor, which plays a crucial role in analgesia and anti-inflammation.[23] Indole derivatives featuring an N-ethyl morpholine moiety have been developed as potent and selective CB2 receptor agonists. In animal models of inflammatory hyperalgesia, these compounds showed a potent anti-inflammatory pain effect and significantly suppressed pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[23]

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

-

Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

-

Pre-treatment: Treat the cells with various concentrations of the morpholine test compounds for 1-2 hours.

-

Inflammatory Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to the wells (except for the negative control).

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Nitrite Measurement (Griess Assay): Transfer 50 µL of the cell culture supernatant from each well to a new plate.

-

Griess Reagent Addition: Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution) to each well.

-

Absorbance Reading: After a short incubation period for color development, measure the absorbance at 540 nm.

-

Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition relative to the LPS-stimulated control to determine the IC50 value.

Central Nervous System (CNS) Applications

The physicochemical characteristics of the morpholine ring make it an exceptionally valuable scaffold for the development of CNS-active drugs.[1][2] Its ability to provide a strict balance between size and lipophilicity is crucial for improving permeability through the blood-brain barrier (BBB).[1][2][6]

In CNS drug candidates, the morpholine ring serves multiple functions: it can enhance potency through molecular interactions, act as a scaffold to correctly position other pharmacophoric elements, and favorably modulate PK/PD properties.[1][2][8] This has led to its incorporation in drugs for mood disorders, pain, neurodegenerative diseases, and CNS tumors.[1][2] For example, replacing a piperidine ring with a morpholine ring in certain compounds has led to a 100-fold enhancement in activity toward monoamine oxidase B (MAO-B), an important target in Parkinson's disease.[8]

Caption: Role of morpholine's properties in facilitating BBB penetration.

Conclusion and Future Perspectives

The morpholine scaffold is a versatile and privileged structure in medicinal chemistry, contributing to a wide spectrum of biological activities.[4][5][24] Its unique ability to enhance potency, modulate pharmacokinetics, and interact with diverse biological targets has solidified its role in the development of drugs for cancer, infectious diseases, inflammation, and CNS disorders.[4][25]

The future of morpholine derivatives in drug discovery remains bright. Continuous research will likely lead to the development of novel synthetic methodologies, enabling the creation of even more diverse and complex molecular architectures.[25][26][27] The focus will be on designing next-generation therapeutics with higher selectivity, improved safety profiles, and enhanced efficacy against challenging diseases.[28] As our understanding of disease biology deepens, the rational design of morpholine-based compounds will continue to provide innovative solutions to pressing medical needs.

References

-

Occurrence of Morpholine in Central Nervous System Drug Discovery - ACS Publications. ([Link])

-

Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile - Journal of Chemical Reviews. ([Link])

-

Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. ([Link])

-

Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar. ([Link])

-

Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC. ([Link])

-

Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Publishing. ([Link])

-

A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed. ([Link])

-

Synthesis and anticancer evaluation of novel morpholine analogues - Sciforum. ([Link])

-

Synthesis and SAR of morpholine and its derivatives: A review update. ([Link])

-

Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC. ([Link])

-

Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC. ([Link])

-

An updated review on morpholine derivatives with their pharmacological actions. ([Link])

-

Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed. ([Link])

-

Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. ([Link])

-

Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - Taylor & Francis. ([Link])

-

Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration. ([Link])

-

Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives | Request PDF - ResearchGate. ([Link])

-

Indole compounds with N-ethyl morpholine moieties as CB2 receptor agonists for anti-inflammatory management of pain: synthesis and biological evaluation - PMC - PubMed Central. ([Link])

-

New chalcone derivatives containing morpholine-thiadiazole: Design, synthesis and evaluation of against tobacco mosaic virus - PubMed. ([Link])

-

Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly | The Journal of Organic Chemistry - ACS Publications. ([Link])

-

Full article: Synthesis, spectral characterization, and in vitro antibacterial and antifungal activities of novel 1,3-thiazine-2-amines comprising morpholine nucleus - Taylor & Francis. ([Link])

-

Medicinal chemistry of 2,2,4-substituted morpholines - PubMed. ([Link])

-

Synthesis and SAR of morpholine and its derivatives: A review update - ResearchGate. ([Link])

-

SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF MORPHOLINE MANNICH BASE DERIVATIVES | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. ([Link])

-

Synthesis and Evaluation of Antibacterial and Antifungal Activities In vitro and In silico of Novel Morpholinoalkoxychalcones - Bentham Science Publisher. ([Link])

-

Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - MDPI. ([Link])

-

Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC. ([Link])

-

An updated review on morpholine derivatives with their pharmacological actions. ([Link])

-

Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) | Request PDF - ResearchGate. ([Link])

-

Synthesis, Antioxidant, and Anti-inflammatory Activity of Morpholine Mannich base of AMACs ((2E, 6E)-2-({4-hydroxy-3 - Journal of Applied Pharmaceutical Science. ([Link])

-

Morpholine synthesis - Organic Chemistry Portal. ([Link])

-

Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate | Organic Process Research & Development - ACS Publications. ([Link])

-

Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Publishing. ([Link])

-

Antimicrobial activity of morpholine derivatives 3-6. - ResearchGate. ([Link])

-

Synthesis and Antiviral Activity of Camphene Derivatives against Different Types of Viruses. ([Link])

-

N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview - MDPI. ([Link])

-

Occurrence of Morpholine in Central Nervous System Drug Discovery - Semantic Scholar. ([Link])

-

Anti‐SARS‐CoV‐2 Inhibitory Profile of New Quinoline Compounds in Cell Culture‐Based Infection Models - PMC. ([Link])

-

MORPHOLINE. ([Link])

-

Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed. ([Link])

-

Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents - MDPI. ([Link])

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. tandfonline.com [tandfonline.com]

- 7. benthamdirect.com [benthamdirect.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sciforum.net [sciforum.net]

- 13. sciencescholar.us [sciencescholar.us]

- 14. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. atamankimya.com [atamankimya.com]

- 17. tandfonline.com [tandfonline.com]

- 18. eurekaselect.com [eurekaselect.com]

- 19. New chalcone derivatives containing morpholine-thiadiazole: Design, synthesis and evaluation of against tobacco mosaic virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Anti‐SARS‐CoV‐2 Inhibitory Profile of New Quinoline Compounds in Cell Culture‐Based Infection Models - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 23. Indole compounds with N-ethyl morpholine moieties as CB2 receptor agonists for anti-inflammatory management of pain: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. jchemrev.com [jchemrev.com]

- 25. e3s-conferences.org [e3s-conferences.org]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Morpholine synthesis [organic-chemistry.org]

- 28. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Controlled Alkylation Strategies Using 4-(2-Chloropropyl)morpholine Hydrochloride

Topic: 4-(2-Chloropropyl)morpholine hydrochloride as a chemical intermediate Content Type: Application Note & Technical Guide Doc ID: AN-CPMH-2026-v1.0

Executive Summary

This compound (CPMH) is a specialized alkylating agent used primarily in the synthesis of pharmaceutical scaffolds containing the 2-methyl-3-morpholinopropyl or 1-methyl-2-morpholinoethyl moieties. Unlike its linear ethyl analog (4-(2-chloroethyl)morpholine), CPMH possesses a branched alkyl chain that introduces a chiral center and necessitates rigorous control over reaction conditions to manage regioselectivity.

This guide details the mechanistic behavior of CPMH, specifically the aziridinium ion rearrangement , and provides validated protocols for its use in synthesizing opioid analgesics (e.g., Dextromoramide analogs) and other bioactive heterocyclic compounds.

Chemical Identity & Properties

| Property | Data |

| Chemical Name | This compound |

| CAS Number | 100859-99-2 |

| Molecular Formula | C₇H₁₄ClNO[1] · HCl |

| Molecular Weight | 200.11 g/mol |

| Appearance | Hygroscopic white to off-white crystalline solid |

| Solubility | Soluble in water, methanol; sparingly soluble in acetone |

| Stability | Stable as HCl salt. Free base is unstable and prone to rapid dimerization/polymerization. |

Mechanistic Insight: The Aziridinium "Shuffle"

The critical challenge in using CPMH is the formation of the reactive 1-morpholino-2-methylaziridinium intermediate. Upon neutralization of the hydrochloride salt, the free amine undergoes an intramolecular nucleophilic attack, displacing the chloride.

This aziridinium ion is an electrophilic species that can be opened by nucleophiles at two distinct positions, leading to constitutional isomers:

-

Path A (Kinetic Control): Nucleophilic attack at the less hindered primary carbon (C3).

-

Result:Iso-isomer (Methyl group adjacent to the morpholine nitrogen).

-

-

Path B (Thermodynamic/Steric Control): Nucleophilic attack at the more substituted secondary carbon (C2).

-

Result:Normal-isomer (Methyl group beta to the morpholine nitrogen).

-

For drugs like Dextromoramide , the "Normal" isomer (Path B) is often the pharmacologically active target, yet standard SN2 conditions frequently favor Path A.

Diagram 1: Regioselective Pathways of CPMH

Caption: Bifurcation of the reaction pathway via the aziridinium intermediate. Path B (Green) is typically required for Moramide-class opioids.

Experimental Protocols

Protocol A: Preparation of High-Purity CPMH Salt

Objective: To synthesize the stable HCl salt from 1-morpholinopropan-2-ol with complete stereochemical inversion (if starting with chiral alcohol).

Reagents:

-

1-Morpholin-2-propanol (1.0 eq)

-

Thionyl Chloride (SOCl₂, 1.5 eq)

-

Chloroform (Dry, solvent)

Procedure:

-

Setup: Charge a 3-neck round-bottom flask with 1-Morpholin-2-propanol dissolved in dry chloroform (5 mL/g precursor) under N₂ atmosphere.

-

Addition: Cool the solution to 0°C. Add SOCl₂ dropwise over 30 minutes. Caution: Exothermic reaction with HCl gas evolution.

-

Reflux: Once addition is complete, warm to room temperature, then reflux for 3 hours. The solution will darken slightly.

-

Isolation: Evaporate the solvent and excess SOCl₂ under reduced pressure to yield a viscous residue.

-

Crystallization: Dissolve the residue in a minimum amount of boiling ethanol. Allow to cool slowly to 4°C.

-

Filtration: Filter the white crystalline precipitate. Wash with cold ether.

-

Drying: Dry under vacuum at 40°C.

-

Yield Expectation: 85-90%.

-

QC Check: Melting point should be distinct (approx. 180-185°C, dec).

-

Protocol B: Alkylation of Diphenylacetonitrile (Dextromoramide Precursor)

Objective: To couple CPMH with a carbon nucleophile while optimizing for the desired regioisomer.

Reagents:

-

Diphenylacetonitrile (1.0 eq)

-

Sodium Amide (NaNH₂) or Potassium tert-butoxide (KOtBu) (1.2 eq)

-

CPMH (1.1 eq)

-

Toluene (Solvent) or Xylene (for higher temp)

Procedure:

-

Anion Formation: In a dry flask, suspend NaNH₂ in toluene. Add Diphenylacetonitrile dissolved in toluene dropwise at 40°C. Stir for 1 hour until ammonia evolution ceases (formation of the bright red/orange nitrile anion).

-

Free Base Generation (In-Situ):

-

Critical Step: Do not add solid CPMH directly to the base if possible, as it may clump. Instead, neutralize CPMH in a separate vessel with cold NaOH(aq), extract rapidly with cold toluene, dry over MgSO₄, and use the toluene solution immediately.

-

-

Coupling: Add the fresh CPMH free base solution to the nitrile anion mixture.

-

Isomer Control (Thermal Drive):

-

Heat the reaction to reflux (110°C) for 12-18 hours.

-

Note: Higher temperatures favor the thermodynamic product (Path B - the Dextromoramide skeleton) by allowing the reversible attack on the aziridinium ring to equilibrate.

-

-

Workup: Cool to RT. Quench with water.[2][4] Separate the organic layer.[3][4] Extract the aqueous layer with toluene.

-

Purification: The crude oil will contain a mixture of isomers (typically 60:40 to 50:50).

-

Separation: The isomers can often be separated by fractional crystallization of their oxalate or picrate salts, or via high-performance flash chromatography (Silica, MeOH/DCM gradient).

-

Analytical Characterization

Distinguishing the isomers is critical. Use 1H-NMR for rapid identification.

| Feature | Iso-Isomer (Path A) | Normal-Isomer (Path B) |

| Methyl Environment | Doublet, typically shielded (0.9 - 1.0 ppm) | Doublet, typically deshielded (1.0 - 1.2 ppm) |

| Methine Proton | Adjacent to Nitrogen (Multiplet ~2.8 ppm) | Adjacent to Quaternary Carbon (Multiplet ~3.2 ppm) |

| Pharmacology | Generally inactive or lower potency (opioids) | High potency (e.g., Dextromoramide) |

Safety & Handling (E-E-A-T)

-

Vesicant Hazard: CPMH and its free base are nitrogen mustard analogs. They are potent alkylating agents and potential blister agents.

-

Control: Handle only in a certified chemical fume hood. Double-glove (Nitrile over Laminate).

-

-

Inhalation: Dust from the hydrochloride salt is extremely irritating to the respiratory tract. Use a P100 respirator if weighing outside a hood (not recommended).

-

Decontamination: Quench spills with 10% aqueous sodium thiosulfate or dilute ammonia to destroy alkylating potential before cleaning.

References

-

Synthesis of Optically Active Moramide Analogs: Piotrowska, D. G., et al. (2018). "Chemoenzymatic Synthesis of Optically Active Ethereal Analog of iso-Moramide." Molecules, 23(11), 2965. [Link] Validates the synthesis of CPMH from morpholinopropan-2-ol and its use in constructing moramide-like scaffolds.

-

Aziridinium Ion Regioselectivity: D'hooghe, M., et al. (2010). "Systematic study of halide-induced ring opening of 2-substituted aziridinium salts." European Journal of Organic Chemistry, 2010(25), 4920–4931. [Link] Provides the mechanistic grounding for the regioselective ring opening of 2-methylaziridinium ions.

-

Dextromoramide Pharmacology & Structure: Janssen, P. A. J. (1956). "A new series of potent analgesics: Dextromoramide and related compounds." Journal of the American Chemical Society, 78(15), 3862. [Link] Foundational text establishing the structure-activity relationship of the branched morpholino-propyl chain.

Sources

Authored by: Senior Application Scientist, Gemini Laboratories

An In-Depth Technical Guide to the Synthesis and Analysis of 4-(2-Chloropropyl)morpholine

Abstract

This comprehensive technical guide provides a detailed exploration of the nucleophilic substitution reaction between morpholine and 1,2-dichloropropane. The primary objective of this synthesis is the formation of 4-(2-chloropropyl)morpholine, a valuable intermediate in the development of pharmaceutical agents and other fine chemicals. This document elucidates the underlying reaction mechanism, offers a robust, field-proven experimental protocol, and details methodologies for the purification and characterization of the target compound. Emphasis is placed on strategies to control selectivity and minimize the formation of the principal byproduct, 1,2-bis(morpholino)propane. This guide is intended for researchers, chemists, and process development professionals engaged in synthetic organic chemistry.

Introduction and Scientific Context

Morpholine, a heterocyclic secondary amine, is a widely utilized building block in organic synthesis due to its unique physicochemical properties.[1] The nitrogen atom's nucleophilicity, tempered by the electron-withdrawing effect of the ether oxygen, makes it a versatile reactant in a multitude of chemical transformations.[1] Its derivatives are integral components of numerous pharmaceuticals, including the antibiotic Linezolid and the anticancer agent Gefitinib.[1]

The N-alkylation of morpholine with haloalkanes is a fundamental and extensively employed synthetic strategy.[2] This guide focuses on the reaction with 1,2-dichloropropane, a bifunctional electrophile, which presents specific challenges and opportunities in terms of regioselectivity and control over the degree of substitution. Understanding and controlling these factors is paramount to achieving a high yield of the desired mono-alkylated product, 4-(2-chloropropyl)morpholine, which serves as a precursor for further functionalization.[3]

Reaction Mechanism and Selectivity Control

The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of morpholine acts as the nucleophile, attacking one of the electrophilic carbon atoms of 1,2-dichloropropane, and displacing a chloride ion as the leaving group.

Regioselectivity: Primary vs. Secondary Halide

1,2-Dichloropropane possesses two potential reaction sites: a primary (C1) and a secondary (C2) carbon-chlorine bond. In an SN2 reaction, the nucleophile attacks the carbon atom from the backside relative to the leaving group. This approach is sterically hindered at the secondary carbon by the presence of the methyl group. Consequently, the nucleophilic attack by morpholine occurs preferentially at the less sterically hindered primary carbon, leading to the formation of 4-(2-chloropropyl)morpholine as the major product.

Controlling Polysubstitution

A significant challenge in the alkylation of amines is over-alkylation, as the product amine can often be more nucleophilic than the starting amine.[4] In this specific reaction, two main side reactions are of concern:

-

Di-substitution: The initially formed 4-(2-chloropropyl)morpholine can react with another equivalent of morpholine to yield the di-substituted byproduct, 1,2-bis(morpholino)propane.

-

Quaternization: The tertiary amine product can react with another molecule of 1,2-dichloropropane to form a quaternary ammonium salt.

To favor the desired mono-alkylation, the reaction is conducted using a significant molar excess of the electrophile, 1,2-dichloropropane. This ensures that the morpholine is more likely to encounter a molecule of the starting dihalide rather than the mono-substituted product, thereby statistically suppressing the formation of 1,2-bis(morpholino)propane. The unreacted 1,2-dichloropropane can then be removed after the reaction, typically by distillation.

Caption: Reaction pathways for the alkylation of morpholine.

Experimental Protocols

Disclaimer: This protocol is a representative method based on established procedures for similar N-alkylation reactions.[5] Researchers should conduct a thorough risk assessment and initial small-scale trials to optimize conditions.

Materials and Equipment

| Reagent/Material | Grade | Supplier Example |

| Morpholine | Reagent Grade, ≥99% | Sigma-Aldrich |

| 1,2-Dichloropropane | Reagent Grade, ≥99% | Sigma-Aldrich |

| Sodium Carbonate (K₂CO₃) | Anhydrous | Fisher Scientific |

| Toluene | Anhydrous | VWR Chemicals |

| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific |

| Hexane | HPLC Grade | Fisher Scientific |

| Ethyl Acetate | HPLC Grade | Fisher Scientific |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Sigma-Aldrich |

Equipment: 3-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer with heating mantle, thermometer, separatory funnel, rotary evaporator, vacuum distillation apparatus, column chromatography setup.

Synthesis of 4-(2-Chloropropyl)morpholine

-

Reaction Setup: To a dry 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 1,2-dichloropropane (113 g, 1.0 mol, 5 equivalents) and anhydrous potassium carbonate (41.4 g, 0.3 mol, 1.5 equivalents) in 200 mL of anhydrous toluene. The potassium carbonate acts as a base to neutralize the HCl formed during the reaction.

-

Addition of Morpholine: Heat the mixture to a gentle reflux (approx. 110°C). Slowly add morpholine (17.4 g, 0.2 mol, 1 equivalent) via the dropping funnel over a period of 1 hour.

-

Reaction: Maintain the reaction mixture at reflux with vigorous stirring for 12-18 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) or GC-MS (Gas Chromatography-Mass Spectrometry).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the potassium carbonate and other inorganic salts.

-

Wash the filtrate with water (2 x 100 mL) in a separatory funnel to remove any remaining salts and morpholine hydrohalide.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

-

Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to remove the toluene and excess 1,2-dichloropropane.

Caption: General workflow for synthesis and purification.

Purification

The crude product, a viscous oil, can be purified by one of two primary methods depending on the scale and required purity.

-

Protocol 1: Vacuum Distillation This is the preferred method for larger scale purification. The crude oil is transferred to a distillation flask and distilled under high vacuum. The boiling point of the analogous 4-(2-chloroethyl)morpholine is 94°C at 12 mmHg, which can be used as a guideline.[6] The product, 4-(2-chloropropyl)morpholine, is expected to have a slightly higher boiling point.

-

Protocol 2: Column Chromatography For smaller scales or to achieve very high purity, flash column chromatography is effective.

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%).

-

The fractions are collected and analyzed by TLC. Those containing the pure product are combined and the solvent is removed under reduced pressure.

-

Product Characterization

The identity and purity of the synthesized 4-(2-chloropropyl)morpholine must be confirmed by spectroscopic methods. While experimental data for this specific compound is scarce in the literature, we can predict the spectral characteristics based on its structure and data from analogous compounds like 4-(2-chloroethyl)morpholine.[6][7]

| Property | Predicted Value / Observation |

| Molecular Formula | C₇H₁₄ClNO |

| Molecular Weight | 163.65 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | Expected to be slightly higher than 4-(2-chloroethyl)morpholine (94°C / 12 mmHg)[6] |

| ¹H NMR (CDCl₃, 400 MHz) | See Table 2 for detailed predictions. |

| ¹³C NMR (CDCl₃, 100 MHz) | See Table 3 for detailed predictions. |

| Mass Spectrometry (EI) | Predicted [M+H]⁺: 164.08.[8] Key fragments would arise from the loss of the chloropropyl side chain and fragmentation of the morpholine ring. |

Predicted NMR Spectral Data

The following are predicted NMR chemical shifts. The morpholine ring protons typically appear as two multiplets, corresponding to the protons adjacent to the nitrogen (N-CH₂) and those adjacent to the oxygen (O-CH₂).[9]

Table 2: Predicted ¹H NMR Data for 4-(2-Chloropropyl)morpholine

| Protons (Position) | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| -CH₃ (C3') | ~1.4 - 1.5 | Doublet (d) | 3H | Methyl group split by the adjacent methine proton. |

| -CH₂-N (Morpholine) | ~2.4 - 2.6 | Multiplet (m) | 4H | Protons on carbons adjacent to the nitrogen. |

| -CH₂-N (Side Chain) | ~2.6 - 2.8 | Multiplet (m) | 2H | Protons on the carbon adjacent to the morpholine nitrogen. |

| -CH₂-O (Morpholine) | ~3.6 - 3.8 | Multiplet (m) | 4H | Protons on carbons adjacent to the ether oxygen, deshielded. |

| -CHCl- (Side Chain) | ~4.0 - 4.2 | Multiplet (m) | 1H | Methine proton adjacent to the chlorine atom, significantly deshielded. |

Table 3: Predicted ¹³C NMR Data for 4-(2-Chloropropyl)morpholine

| Carbon (Position) | Predicted δ (ppm) | Rationale |

| -CH₃ (C3') | ~20 - 22 | Typical range for a methyl group. |

| -CHCl- (C2') | ~55 - 58 | Carbon attached to chlorine, deshielded. |

| -CH₂-N (Morpholine) | ~53 - 55 | Carbons adjacent to nitrogen. |

| -CH₂-N (Side Chain) | ~60 - 63 | Carbon adjacent to nitrogen, shifted slightly downfield from the ring carbons. |

| -CH₂-O (Morpholine) | ~66 - 68 | Carbons adjacent to the ether oxygen, most deshielded carbons in the morpholine ring.[9] |

Analytical Protocol: GC-MS

GC-MS is an excellent technique for assessing the purity of the product and identifying byproducts.

-

Instrumentation: Standard Gas Chromatograph with a Mass Selective Detector.

-

Column: A mid-polarity column such as a DB-1701 or equivalent is suitable.

-

Injector: 250°C, Split mode (e.g., 50:1).

-

Oven Program:

-

Initial Temperature: 80°C, hold for 2 minutes.

-

Ramp: 15°C/min to 240°C.

-

Hold: 5 minutes at 240°C.

-

-

MS Detector:

-

Ionization Mode: Electron Impact (EI), 70 eV.

-

Scan Range: 40-400 m/z.

-

-

Expected Results: The main product, 4-(2-chloropropyl)morpholine, will have a distinct retention time. The primary byproduct, 1,2-bis(morpholino)propane, will be less volatile and have a longer retention time.

Safety and Handling

-

Morpholine: Corrosive and flammable. Causes severe skin burns and eye damage. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

1,2-Dichloropropane: Highly flammable liquid and vapor. Harmful if swallowed or inhaled. Suspected of causing cancer. All manipulations should be performed in a fume hood.

-

Product (4-(2-chloropropyl)morpholine): As an alkyl halide and tertiary amine, it should be handled as a potential irritant and toxic substance. Avoid contact with skin and eyes.

Conclusion

The synthesis of 4-(2-chloropropyl)morpholine from morpholine and 1,2-dichloropropane is a straightforward yet nuanced N-alkylation reaction. The key to a successful synthesis lies in understanding the SN2 mechanism and implementing strategies to control selectivity. By using a molar excess of 1,2-dichloropropane, the formation of the desired mono-alkylated product is favored, while the di-substituted byproduct is minimized. The provided protocols for synthesis, purification, and analysis offer a robust framework for researchers to produce and characterize this valuable synthetic intermediate with high purity.

References

- Synthesis of 4-(2-Indenylethyl)morpholine and their cationic transition metal complexes. (2011). African Journal of Pure and Applied Chemistry.

- 4-(2-Chloroethyl)morpholine (3240-94-6)

- 4-(2-Chloroethyl)Morpholine Supplier & Manufacturer China. Bouling Chemical Co., Limited.

- 4-(2-Chloropropyl)morpholine hydrochloride (100859-99-2) Wiki. Guidechem.

- Markosyan, A. J., et al. (2012). Phase-Transfer catalyzed alkylation of morpholine with 1,2-dichloroethane. Russian Journal of General Chemistry.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.

- This compound (C7H14ClNO). PubChemLite.

- This compound. PubChem.

- Li, Y., et al. (2020). Programmable Mono-/Di-alkylation of Amines with Aldehydes Over a Pdδ−-H Electrocatalyst.

- 4-(2-Chloroethyl)morpholine. ChemScene.

- 4-(2-Chloroethyl)morpholine Hydrochloride >97.0%(T). Tokyo Chemical Industry Co., Ltd.

- Alkylation of Amines (Sucks!). (2017). Master Organic Chemistry.

- 4-(2-Chloroethyl)morpholine hydrochloride(3647-69-6) 1H NMR spectrum. ChemicalBook.

- Bar-Haim, G., & Kol, M. (2004).

- Templ, J., & Schnürch, M. (2021). Methods for mono-selective N-alkylation of amines using alkyl halides or alkyl triflates as alkylating agents.

- Morpholine. (n.d.). ChemCeed.

- Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient Conditions. The Royal Society of Chemistry.

- 4-(2-Chloroethyl)morpholine hydrochloride. ChemicalBook.

- Conception and Synthesis of Sequence-Coded Morpholinos. (2020). PMC.

- Recognizing the NMR p

- Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (1989). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer-Verlag.

- A Guide to 13C NMR Chemical Shift Values. (2015). Compound Interest.

- Ortiz, K. G., et al. (2024).

- Process for the preparation of morpholine. (1988). U.S.

- [μ-1,2-Bis(dipheylphosphino)

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.

- 1-morpholino-1-cyclohexene. Organic Syntheses.

- Synthesis of Morpholino Monomers, Chlorophosphoramidate Monomers, and Solid-Phase Synthesis of Short Morpholino Oligomers. (2015).

- Synthesis of morpholines. Organic Chemistry Portal.

- Chen, X., et al. (2010). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3.

- 13C NMR Chemical Shift.

- (R)-(+)-1,2-Bis(diphenylphosphino)propane. Sigma-Aldrich.

- Morpholino propane sulphonic acid.

- MOPS. PubChem.

- Propane, 1,2-bis(difluoroamino)-2-methyl-. NIST WebBook.

- 1,2-Dichloropropane. (1999).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Page loading... [wap.guidechem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. 4-(2-Chloroethyl)morpholine | 3240-94-6 [chemicalbook.com]

- 7. academicjournals.org [academicjournals.org]

- 8. PubChemLite - this compound (C7H14ClNO) [pubchemlite.lcsb.uni.lu]

- 9. researchgate.net [researchgate.net]

Application Note: N-(2-Chloropropyl)morpholine Hydrochloride in Asymmetric Drug Synthesis

This application note details the synthesis, reactivity, and specific utility of N-(2-Chloropropyl)morpholine Hydrochloride , a critical beta-chloroamine intermediate used in the preparation of branched-chain pharmaceutical agents.

Executive Summary

N-(2-Chloropropyl)morpholine Hydrochloride (CAS: 100859-99-2) is a specialized alkylating agent distinguished by its ability to form a reactive aziridinium ion intermediate in situ. Unlike standard alkyl halides, this compound acts as a "chemical switch," capable of directing nucleophilic attack to either the primary or secondary carbon depending on reaction conditions and steric factors. It is the pivotal intermediate in the synthesis of Dextromoramide (and its analogs) and is used to introduce the 1-morpholino-2-propyl moiety into phenothiazine derivatives.

Key Technical Insight: The utility of this intermediate lies in its regiochemical rearrangement . While the chlorine is located at the 2-position (secondary), nucleophilic substitution frequently occurs at the 1-position (primary) via the aziridinium ring opening, resulting in a "branched" product architecture essential for the bioactivity of opioid analgesics and anticholinergics.

Reactivity Profile & Mechanism

To use this intermediate effectively, one must understand the Aziridinium Ion Manifold . Upon neutralization of the hydrochloride salt, the free amine undergoes an intramolecular cyclization.

Mechanism Description:

-

Cyclization: The nitrogen lone pair attacks the beta-carbon (C2), displacing the chloride ion.

-

Aziridinium Formation: A strained, bicyclic quaternary ammonium species (1-morpholino-2-methylaziridinium) is formed.

-

Nucleophilic Attack:

-

Path A (Kinetic/Steric Control): The nucleophile attacks the less hindered primary carbon (C1). This results in the rearranged product (Nucleophile attached to CH2, Methyl group on the beta-carbon).

-

Path B (Thermodynamic Control): The nucleophile attacks the more hindered secondary carbon (C2). This retains the original skeleton .

-

DOT Diagram: The Aziridinium Switch

Caption: Mechanistic divergence of N-(2-Chloropropyl)morpholine via the aziridinium intermediate. Path A is typically favored by bulky nucleophiles like diphenylacetonitrile.

Safety & Handling Protocol

WARNING: Beta-chloroamines are potential vesicants (blistering agents) similar to nitrogen mustards. They can cause severe skin burns, eye damage, and respiratory sensitization.

-

Engineering Controls: All operations must be performed in a certified chemical fume hood.

-

PPE: Double nitrile gloves (0.11 mm min), chemical splash goggles, and a Tyvek lab coat.

-

Neutralization: Spills should be treated immediately with a solution of 5% sodium thiosulfate or dilute ammonia to quench the alkylating potential.

-

Storage: Store under argon at 2–8°C. The free base is unstable and will self-polymerize; always store as the hydrochloride salt.

Experimental Protocols

Protocol A: Synthesis of N-(2-Chloropropyl)morpholine Hydrochloride

Objective: Preparation of the high-purity intermediate from commercially available precursors.

Reagents:

-

1-Morpholino-2-propanol (CAS 2155-30-8): 14.5 g (100 mmol)

-

Thionyl Chloride (SOCl₂): 14.3 g (120 mmol)

-

Toluene (Anhydrous): 100 mL

-

Ethanol (Absolute): 20 mL (for recrystallization)

Step-by-Step Procedure:

-

Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, addition funnel, reflux condenser, and a CaCl₂ drying tube. Purge with nitrogen.

-

Dissolution: Charge 1-morpholino-2-propanol (14.5 g) and Toluene (80 mL) into the flask. Cool the solution to 0–5°C using an ice bath.

-

Chlorination: Charge Thionyl Chloride (14.3 g) into the addition funnel. Add dropwise over 45 minutes, maintaining the internal temperature below 10°C. Caution: SO₂ and HCl gas evolution.

-

Reaction: Once addition is complete, remove the ice bath and allow to warm to room temperature. Heat to reflux (110°C) for 3 hours. A white precipitate will form.

-

Isolation: Cool the mixture to 0°C. Filter the white solid under vacuum.

-

Purification: Wash the filter cake with cold toluene (2 x 10 mL). Recrystallize from absolute ethanol to remove traces of unreacted amino-alcohol.

-

Drying: Dry in a vacuum oven at 40°C for 6 hours.

-

Yield: ~16.0 g (80%)

-

Melting Point: 182–185°C[1]

-

Protocol B: Synthesis of Dextromoramide Analog (C-Alkylation)

Objective: Utilization of the intermediate to form a quaternary carbon center via the "rearrangement" pathway.

Reagents:

-

Diphenylacetonitrile: 1.93 g (10 mmol)

-

Sodium Amide (NaNH₂) or KHMDS (0.5M in Toluene): 12 mmol

-

N-(2-Chloropropyl)morpholine HCl: 2.2 g (11 mmol)

-

Toluene/DMF (10:1): 30 mL

Workflow:

-

Anion Formation: In a dry flask, dissolve Diphenylacetonitrile in Toluene/DMF. Add NaNH₂ (or KHMDS) at room temperature. Stir for 1 hour to generate the bright yellow carbanion.

-

Free Base Generation (In Situ): In a separate flask, neutralize N-(2-Chloropropyl)morpholine HCl with aqueous NaOH, extract quickly with toluene, and dry over MgSO₄. Note: Use immediately to prevent polymerization.

-

Coupling: Add the fresh free base solution to the carbanion mixture dropwise at 40°C.

-

Reflux: Heat the mixture to 80°C for 4 hours. The color will fade as the anion is consumed.

-

Workup: Quench with water. Extract with Ethyl Acetate. Wash organic layer with brine.

-

Analysis: The major product will be the branched isomer (2,2-diphenyl-4-morpholinopentanenitrile) due to attack at the primary carbon of the aziridinium ion.

Data Table: Isomer Distribution by Solvent

| Solvent System | Temperature | Major Product (Branched) | Minor Product (Linear) |

|---|---|---|---|